molecular formula C25H24N2O4 B11309901 N-(8-butoxyquinolin-5-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

N-(8-butoxyquinolin-5-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11309901
M. Wt: 416.5 g/mol
InChI Key: PTGSEQULAJMVQR-UHFFFAOYSA-N
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Description

N-(8-butoxyquinolin-5-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-butoxyquinolin-5-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and chromene intermediates, which are then coupled through amide bond formation. Common reagents used in these reactions include butyl bromide, ethyl acetoacetate, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(8-butoxyquinolin-5-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

N-(8-butoxyquinolin-5-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: The compound’s unique properties make it useful in the development of materials with specific characteristics, such as dyes, pigments, or catalysts.

Mechanism of Action

The mechanism by which N-(8-butoxyquinolin-5-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide exerts its effects involves interactions with molecular targets and pathways within biological systems. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The specific pathways involved depend on the compound’s structure and the context in which it is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and chromene-based molecules, such as:

  • N-(8-butoxyquinolin-5-yl)-2-diethylamino-acetamide
  • 5-(2-Diethylamino-acetylamino)-8-butoxy-chinolin

Uniqueness

N-(8-butoxyquinolin-5-yl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

N-(8-butoxyquinolin-5-yl)-6-ethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H24N2O4/c1-3-5-13-30-22-11-9-19(17-7-6-12-26-24(17)22)27-25(29)23-15-20(28)18-14-16(4-2)8-10-21(18)31-23/h6-12,14-15H,3-5,13H2,1-2H3,(H,27,29)

InChI Key

PTGSEQULAJMVQR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)CC)C=CC=N2

Origin of Product

United States

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